molecular formula C18H18N4OS B2601638 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034225-98-2

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2601638
CAS No.: 2034225-98-2
M. Wt: 338.43
InChI Key: DQVKYTNIFPTWKQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Pyridine Ring Attachment: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a bond between the two rings.

    Benzamide Formation: The intermediate compound is further reacted with a benzoyl chloride derivative to form the benzamide moiety.

    Methylthio Substitution: Finally, a methylthio group is introduced through nucleophilic substitution reactions, often using methylthiol or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the benzamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, where nucleophiles such as amines or thiols can replace the methylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(3-(methylthio)phenyl)benzamide.

    Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazole-5-carboxamide.

Uniqueness

    Structural Complexity: The combination of pyrazole, pyridine, and benzamide moieties in a single molecule is relatively unique.

    Biological Activity: Its potential biological activities, particularly in medicinal chemistry, distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-17(6-7-21-22)15-8-13(10-19-12-15)11-20-18(23)14-4-3-5-16(9-14)24-2/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVKYTNIFPTWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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